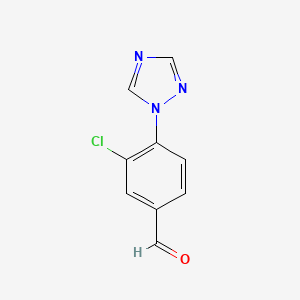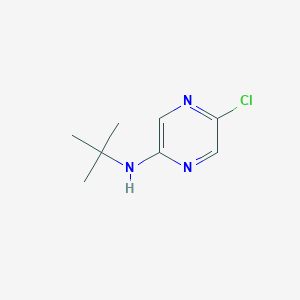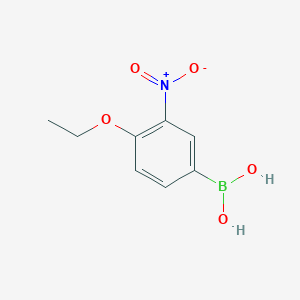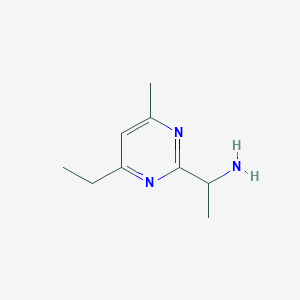
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 4-ethyl-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions: 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological context in which it is used.
類似化合物との比較
1-(4-Methylpyrimidin-2-YL)ethan-1-amine: Similar structure but lacks the ethyl group at the 4-position.
1-(4-Ethylpyrimidin-2-YL)ethan-1-amine: Similar structure but lacks the methyl group at the 6-position.
Uniqueness: 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-6(2)11-9(12-8)7(3)10/h5,7H,4,10H2,1-3H3 |
InChIキー |
UKLGGZBGGWPJTE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC(=C1)C)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
![tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B13311071.png)
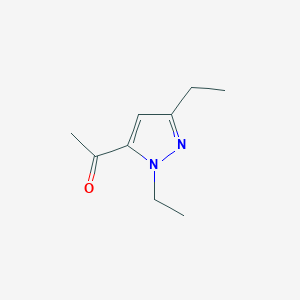
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B13311083.png)
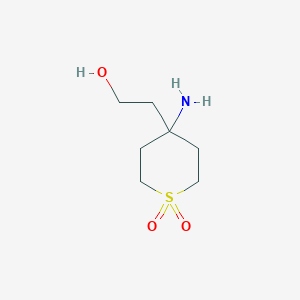
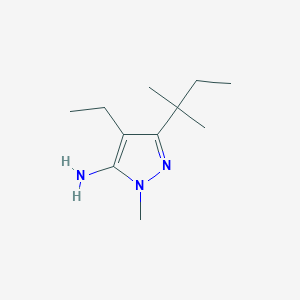
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)
